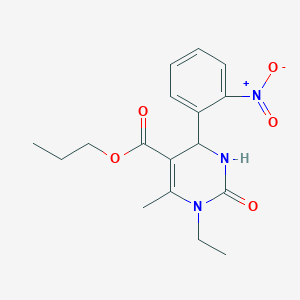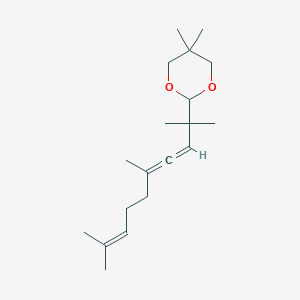![molecular formula C21H18N2O2S B5237030 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde CAS No. 6239-41-4](/img/structure/B5237030.png)
4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde
Vue d'ensemble
Description
4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde, also known as MPDPB, is a chemical compound that has attracted attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde has been found to have potential applications in various fields of scientific research, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia. In pharmacology, 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde has been found to exhibit anticonvulsant and analgesic properties. In medicinal chemistry, 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde has been studied as a potential lead compound for the development of novel drugs targeting mGluR5.
Mécanisme D'action
4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde acts as a positive allosteric modulator of mGluR5 by binding to a site on the receptor that is distinct from the glutamate binding site. This results in an increase in the affinity of the receptor for glutamate and an enhancement of its signaling activity. The activation of mGluR5 has been shown to modulate various cellular processes, including synaptic plasticity, neuronal excitability, and neurotransmitter release.
Biochemical and Physiological Effects:
The activation of mGluR5 by 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde has been found to have various biochemical and physiological effects. In the brain, the activation of mGluR5 has been shown to modulate the release of various neurotransmitters, including glutamate, dopamine, and GABA. This has implications for the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. In addition, the activation of mGluR5 has been found to modulate synaptic plasticity, which is important for learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde has several advantages for lab experiments, including its high potency and selectivity for mGluR5, which allows for the precise modulation of the receptor's activity. However, one limitation of 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the study of 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde. One direction is the development of more potent and selective positive allosteric modulators of mGluR5, which could have implications for the treatment of various neurological disorders. Another direction is the investigation of the role of mGluR5 in other physiological processes, such as pain perception and addiction. Finally, the development of more efficient synthesis methods for 4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde could facilitate its use in future research endeavors.
Méthodes De Synthèse
4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde can be synthesized through a multistep process involving the reaction of 4-methoxybenzaldehyde with thioacetamide, followed by cyclization with 2-thiophenecarboxaldehyde. The final step involves the reaction of the resulting intermediate with 4,5-dihydro-1H-pyrazole-1-carboxaldehyde in the presence of acetic acid.
Propriétés
IUPAC Name |
4-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2S/c1-25-18-10-6-16(7-11-18)20-13-19(21-3-2-12-26-21)22-23(20)17-8-4-15(14-24)5-9-17/h2-12,14,20H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZDSEIRRZDSIKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=C(C=C3)C=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80387508 | |
| Record name | 4-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[5-(4-methoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde | |
CAS RN |
6239-41-4 | |
| Record name | 4-[5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80387508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)
![3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5236955.png)
![3,4-dimethyl-6-{[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5236961.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5236963.png)
![methyl 4-(3,4-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5236967.png)
![4-[4-(3,4-dimethylphenoxy)butyl]morpholine](/img/structure/B5236987.png)

![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)


![4-chloro-N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B5237037.png)
![N-(4-ethoxyphenyl)-2-{[N-(2-phenylethyl)glycyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5237048.png)
![4-{[hydroxy(diphenyl)acetyl]amino}butanoic acid](/img/structure/B5237052.png)
![N-cyclopentyl-5-(methoxymethyl)-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-furamide](/img/structure/B5237060.png)